2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)
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Overview
Description
2-[(E)-({4’-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]-6-methoxyphenol is a complex organic compound with potential applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({4’-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]-6-methoxyphenol typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4-aminobiphenyl, followed by further reactions to introduce the imino and methoxy groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining the quality of the product. The use of automated systems and advanced analytical techniques can help monitor and control the reaction parameters, ensuring consistent production outcomes .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({4’-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic and methoxy groups can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, this compound can be used to create complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and other biochemical processes.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as an antioxidant, anti-inflammatory, and anticancer agent.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism by which 2-[(E)-({4’-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]-6-methoxyphenol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: This compound shares some structural similarities but differs in its functional groups and reactivity.
4-Hydroxy-2-quinolones: These compounds have a different core structure but exhibit similar biological activities.
Imidazole derivatives: These compounds also possess diverse biological activities and are used in various therapeutic applications.
Uniqueness
What sets 2-[(E)-({4’-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]-6-methoxyphenol apart is its unique combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C28H24N2O4 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[[4-[4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]phenyl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C28H24N2O4/c1-33-25-7-3-5-21(27(25)31)17-29-23-13-9-19(10-14-23)20-11-15-24(16-12-20)30-18-22-6-4-8-26(34-2)28(22)32/h3-18,31-32H,1-2H3 |
InChI Key |
JHABQFMZYQCUTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=C(C(=CC=C4)OC)O |
Origin of Product |
United States |
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